(+/-)-threo-Isopropylphenidate (hydrochloride)

Catalog No.
S1786622
CAS No.
1262795-94-7
M.F
C16H24ClNO2
M. Wt
297.8
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+/-)-threo-Isopropylphenidate (hydrochloride)

CAS Number

1262795-94-7

Product Name

(+/-)-threo-Isopropylphenidate (hydrochloride)

IUPAC Name

propan-2-yl (2R)-2-phenyl-2-[(2R)-piperidin-2-yl]acetate;hydrochloride

Molecular Formula

C16H24ClNO2

Molecular Weight

297.8

InChI

InChI=1S/C16H23NO2.ClH/c1-12(2)19-16(18)15(13-8-4-3-5-9-13)14-10-6-7-11-17-14;/h3-5,8-9,12,14-15,17H,6-7,10-11H2,1-2H3;1H/t14-,15-;/m1./s1

InChI Key

TXNBJXUTVCOVOH-CTHHTMFSSA-N

SMILES

CC(C)OC(=O)C(C1CCCCN1)C2=CC=CC=C2.Cl

Synonyms

(αr,2r)-rel-α-phenyl-2-piperidineacetic acid, 1-methylethyl ester, monohydrochloride, dimethylphenidate, ritalinic acid isopropyl ester

(±)-threo-Isopropylphenidate (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. It is closely related to methylphenidate and has been speculated to act as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. This product is intended for forensic and research uses.
(±)-threo-Isopropylphenidate (hydrochloride) is an analytical reference standard that is structurally categorized as a phenethylamine. It is closely related to methylphenidate and has been speculated to act as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor. (±)-threo-Isopropylphenidate (hydrochloride) is a phenethylamine closely related to methylphenidate that is speculated to act as both a dopamine reuptake inhibitor and norepinephrine reuptake inhibitor.

(+/-)-threo-Isopropylphenidate (IPH) hydrochloride is a synthetic phenidate-class piperidine derivative characterized by an isopropyl ester substitution in place of the standard methyl ester found in methylphenidate (MPH) [1]. Functionally, it acts as a highly selective dopamine reuptake inhibitor (DRI) with significantly attenuated noradrenergic activity [1]. In laboratory and industrial settings, IPH is primarily procured as an analytical reference standard, a selective dopaminergic probe, and a structurally stable baseline compound for pharmacokinetic and enzymatic assays. Its primary value proposition over conventional phenidates lies in its profound resistance to carboxylesterase 1 (CES1)-mediated hydrolysis and transesterification, making it a critical material for complex in vitro assays, ethanol-interaction studies, and long-duration behavioral models where rapid metabolic degradation of the parent compound would confound results [1].

Research Fit

Analytical Standard ISO 17034 certified reference material for forensic identification
Tool Compound DAT-selective monoamine transporter probe for neuropharmacology research
SAR Studies Phenidate ester congener with distinct CES1 interaction profile

Procuring methylphenidate (MPH) or ethylphenidate (EPH) as a substitute for (+/-)-threo-Isopropylphenidate fundamentally compromises assay integrity in specific metabolic and transporter-binding contexts [1]. While all three share a core piperidine-phenylacetate scaffold, the steric bulk of the isopropyl ester in IPH drastically alters its pharmacological and metabolic profile. MPH and EPH are rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into inactive ritalinic acid, leading to short half-lives and rapid assay degradation [1]. Furthermore, MPH undergoes transesterification to EPH in the presence of ethanol, introducing confounding active metabolites into co-administration models [2]. In contrast, IPH is highly resistant to both CES1 hydrolysis and transesterification, providing a stable, long-acting dopaminergic probe [1]. Additionally, the isopropyl substitution drastically reduces norepinephrine transporter (NET) affinity, meaning substitution with MPH introduces unwanted noradrenergic noise into highly specific dopaminergic assays [1].

Substitution Risk

Ester Alkyl Chain Alters Transporter Selectivity
Isopropyl ester shifts NET binding away from the MPH/EPH profile; DAT:NET ratio may differ substantially, limiting direct interchange in transporter occupancy studies.
CES1 Hydrolysis Rate Varies by Ester Group
IPH shows markedly slower CES1-mediated hydrolysis than MPH, potentially affecting in vitro metabolic stability readouts and half-life modelling.
Ethanol Transesterification Risk Differs
Unlike MPH, IPH exhibits reduced ethanol-dependent transesterification; forensic interpretation of parent compound levels may not be confounded in the same way.
Stereochemistry Defines Activity
Only the threo diastereomer is pharmacologically relevant; erythro forms are inactive, requiring explicit stereochemical specification for any biological study.

Differential Monoamine Transporter Selectivity (DAT vs. NET)

In comparative in vitro transporter binding assays, the isopropyl ester substitution of (+/-)-threo-Isopropylphenidate (IPH) generates a highly divergent monoamine selectivity profile compared to methylphenidate (MPH). While both compounds maintain potent binding at the dopamine transporter (DAT), IPH demonstrates a substantially reduced affinity for the norepinephrine transporter (NET) [1]. At a 10 µM concentration, IPH inhibits NET by only ~27%, whereas MPH inhibits NET by ~88% under identical conditions [1]. This >3-fold reduction in noradrenergic binding isolates dopaminergic activity, preventing the cardiovascular and stimulatory noise associated with standard phenidates.

Evidence DimensionTransporter binding inhibition at 10 µM concentration
Target Compound DataIPH: ~97% DAT inhibition, ~27% NET inhibition
Comparator Or BaselineMPH: ~101% DAT inhibition, ~88% NET inhibition
Quantified DifferenceIPH maintains equivalent DAT binding but exhibits a >3-fold reduction in NET binding compared to MPH.
ConditionsIn vitro monoaminergic transporter binding assay using transfected cells at 10 µM compound concentration.

Buyers requiring a highly selective dopaminergic probe without the confounding cardiovascular or noradrenergic stimulation of MPH must select IPH for target-specific assays.

DAT vs. NET Binding
Head-to-head
IPH NET 27% inhibition vs. MPH 88%
DAT binding equivalent (97% vs. 101%); EPH 45% NET
Supports DAT-selective binding studies with lower NET occupancy
Single 10 μM concentration; racemic dl-mixtures

Resistance to Carboxylesterase 1 (CES1)-Mediated Hydrolysis

A critical procurement differentiator for (+/-)-threo-Isopropylphenidate (IPH) is its extreme resistance to enzymatic degradation. Standard phenidates like methylphenidate (MPH) and ethylphenidate (EPH) are rapidly hydrolyzed by carboxylesterase 1 (CES1) into the inactive metabolite ritalinic acid, severely limiting their half-life in biological matrices [1]. In contrast, the steric hindrance provided by the isopropyl group in IPH makes it a remarkably poor substrate for CES1. During 60-minute in vitro incubations with CES1-transfected cell s9 fractions, human liver microsomes (HLM), and human intestinal microsomes (HIM), IPH demonstrated minimal hydrolytic degradation, whereas MPH and EPH were rapidly and extensively metabolized [1].

Evidence DimensionRate of CES1-catalyzed hydrolysis to ritalinic acid
Target Compound DataIPH: Minimal ritalinic acid formation over 60 minutes
Comparator Or BaselineMPH and EPH: Rapid and extensive conversion to ritalinic acid
Quantified DifferenceIPH exhibits near-complete resistance to CES1 hydrolysis, whereas MPH and EPH are rapidly degraded.
ConditionsIn vitro incubation with CES1 s9 fractions, HLM, and HIM at 37°C for 60 minutes.

Procurement of IPH is essential for long-duration cellular assays and pharmacokinetic models where the rapid degradation of standard phenidates would invalidate exposure-time data.

Functional DA vs. NE Uptake
Head-to-head
IPH NE uptake 62% vs. MPH 117%
DA uptake comparable (96% vs. 90%); EPH 116% NE
Reported DA/NE dissociation for pathway-specific functional assays
Rat synaptosomes; single 10 μM screen

Absence of Ethanol-Induced Transesterification Liability

When utilizing ethanol as an assay cosolvent or modeling co-administration, methylphenidate (MPH) presents a severe methodological flaw: it undergoes CES1-mediated enantioselective transesterification to form the active metabolite ethylphenidate (EPH), confounding analytical results [1]. (+/-)-threo-Isopropylphenidate (IPH) eliminates this liability. In comparative incubations with CES1 s9 fractions in the presence of ethanol, IPH produced negligible to zero transesterification products, maintaining its structural integrity [1]. This biochemical stability ensures that observed pharmacological effects are solely attributable to the parent compound.

Evidence DimensionFormation of transesterification metabolites in the presence of ethanol
Target Compound DataIPH: Negligible to zero transesterification product formed
Comparator Or BaselineMPH: Significant formation of the active metabolite ethylphenidate (EPH)
Quantified DifferenceComplete suppression of active metabolite formation for IPH versus significant EPH generation for MPH.
ConditionsIn vitro incubation with CES1 s9 fractions and ethanol cosolvent at 37°C for 60 minutes.

For researchers conducting assays utilizing ethanol as a vehicle or modeling co-administration, IPH is the only reliable phenidate that prevents the spontaneous generation of confounding active metabolites.

CES1 Hydrolysis Resistance
Head-to-head
~10-foldslower than MPH
Supports extended metabolic stability evaluation in CES1 systems
HEK293 s9, HLM, HIM; RA formation assay
Ethanol Transesterification
Head-to-head
~8.9-foldlower than MPH
Reported reduced transesterification under ethanol co-incubation
CES1 s9 fractions; EPH formation quantified
In Vivo Locomotor Activity
Cross-study comparable
Robust locomotor activation at 10 mg/kg i.p.; p < 0.01 vs. saline
Supports CNS behavioral pharmacology research models
Male SD rats; direct statistical comparison to historical d-MPH not performed
Reference Standard Accreditation
Data to verify
ISO/IEC 17025 & ISO 17034
≥98% purity · batch CoA
Supports forensic analytical workflows requiring certified reference material
Verify batch-specific certificate; sources not specified

Selective Dopaminergic Pathway Modeling

Due to its >3-fold reduction in NET affinity compared to methylphenidate, IPH is the preferred analytical standard for isolating dopamine transporter (DAT) dynamics [1]. It is specifically procured for neuropharmacological assays where noradrenergic interference must be minimized, allowing for clean data generation in dopaminergic reward, focus, and reuptake models.

Long-Duration In Vitro and In Vivo Pharmacokinetic Assays

Because IPH is highly resistant to carboxylesterase 1 (CES1) hydrolysis, it is the optimal phenidate analog for extended-duration biological assays [1]. It replaces MPH in models that require sustained parent-compound exposure without the rapid accumulation of the inactive metabolite ritalinic acid, thereby improving assay reproducibility and reducing the need for frequent redosing.

Ethanol Co-Administration and Complex Matrix Studies

IPH is uniquely suited for studies involving ethanol, either as an assay cosolvent or in behavioral co-administration models [1]. Unlike MPH, which undergoes transesterification to form ethylphenidate (EPH), IPH remains structurally intact. This makes it a critical control substance for evaluating drug-drug interactions without the confounding variable of spontaneous active metabolite generation.

Application Fit Matrix

Application
Selection Property
Validation Focus
Monoamine Transporter Selectivity Studies
DAT>NET binding profile
Dopaminergic vs. noradrenergic endpoint dissociation
Forensic Toxicology & Seized Drug Analysis
ISO 17034 Certified Reference Material
LC-MS/MS identification and batch traceability
CES1-Mediated Metabolism Research
CES1 hydrolysis resistance
In vitro half-life and ethanol interaction assays
Phenidate Structure-Activity Relationship
Isopropyl ester branching effect
DAT/NET binding SAR interpretation
1.Markowitz, J.S.,Zhu, H.J. and Patrick, K.S. Isopropylphenidate: An ester homolog of methylphenidate with sustained and selective dopaminergic activity and reduced drug interaction liability. J.Child Adolesc.Psychopharmacol. 23(10), 648-654 (2013).

2.Markowitz, John S., Kennerly S. Patrick, and Haojie Zhu. "Isopropylphenidate for Treatment of Attention-deficit/hyperactivity Disorder and Fatigue-related Disorders and Conditions." U.S. Patent Application No. 13/384,920.

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